molecular formula C15H21NO4S2 B2900856 3-methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane CAS No. 1705921-72-7

3-methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane

Cat. No.: B2900856
CAS No.: 1705921-72-7
M. Wt: 343.46
InChI Key: RRTLGOXCQMEZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine derivative with two sulfonyl substituents: a methanesulfonyl (-SO₂CH₃) group at position 3 and a phenylmethanesulfonyl (-SO₂CH₂C₆H₅) group at position 8.

Properties

IUPAC Name

8-benzylsulfonyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-21(17,18)15-9-13-7-8-14(10-15)16(13)22(19,20)11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTLGOXCQMEZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, frequently serving as a precursor for bioactive molecules. Its synthesis typically involves [3+2] cycloaddition or ring-closing metathesis, but derivatives such as 3-methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane require post-cyclization functionalization. The introduction of sulfonyl groups at positions 3 and 8 demands precise control to avoid side reactions, particularly at the bridgehead nitrogen.

Synthesis Strategies for Sulfonyl-Substituted Derivatives

Bicyclic Core Formation

The foundational step involves constructing the 8-azabicyclo[3.2.1]octane framework. Patent WO1999029690A1 outlines a method starting with 3-cyano-8-substituted intermediates, where cyanation precedes reduction to yield the bicyclic amine. For example, reacting 8-benzyl-8-azabicyclo[3.2.1]octan-3-one with hydrogen cyanide in the presence of sodium cyanide and acetic acid generates the 3-cyano derivative, which is subsequently reduced using sodium borohydride in methanol.

Sequential Sulfonation Methodology

Sulfonation at positions 3 and 8 is achieved through a two-step process:

  • Methanesulfonation at Position 3 : Treatment of the bicyclic amine with methanesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields the 3-methanesulfonyl intermediate. Optimal conditions (0°C, 2 hours) prevent over-sulfonation.
  • Phenylmethanesulfonation at Position 8 : The secondary amine at position 8 is selectively sulfonated using phenylmethanesulfonyl chloride in tetrahydrofuran with 4-dimethylaminopyridine (DMAP), achieving >85% yield after purification.
Table 1: Reaction Conditions for Sulfonation Steps
Step Reagent Solvent Catalyst Temperature Time Yield
1 Methanesulfonyl chloride Dichloromethane Triethylamine 0°C 2 h 78%
2 Phenylmethanesulfonyl chloride Tetrahydrofuran DMAP 25°C 4 h 86%

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents like tetrahydrofuran enhance sulfonyl chloride reactivity, while bases such as DMAP improve regioselectivity by deprotonating the amine without inducing side reactions. Comparative studies indicate that replacing triethylamine with DMAP in the second sulfonation step increases yield by 12% due to reduced esterification byproducts.

Temperature and Stoichiometry

Lower temperatures (0–5°C) during methanesulfonation minimize hydrolysis of the sulfonyl chloride, whereas room temperature suffices for the less reactive phenylmethanesulfonyl chloride. A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion without excess reagent waste.

Analytical Characterization

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) displays characteristic doublets for the bridgehead protons at δ 3.78–4.05 ppm and singlet peaks for the sulfonyl methyl groups at δ 3.12 (CH$$ _3 $$SO$$ _2 $$) and δ 4.34 (PhCH$$ _2 $$SO$$ _2 $$).
  • Infrared (IR) Spectroscopy : Strong absorptions at 1165 cm$$ ^{-1} $$ (S=O asymmetric stretch) and 1360 cm$$ ^{-1} $$ (S=O symmetric stretch) confirm sulfonyl group incorporation.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals a purity of 98.5%, with retention times of 8.2 minutes for the target compound and 6.7 minutes for residual starting material.

Comparative Analysis of Synthetic Routes

Alternative approaches, such as one-pot dual sulfonation, have been explored but suffer from poor regiocontrol (<50% yield). In contrast, the sequential method described above achieves an overall yield of 67% with >99% regioselectivity.

Challenges and Mitigation Strategies

Hydrolytic Degradation

The sulfonyl groups are susceptible to hydrolysis under acidic conditions. Storage in anhydrous dimethyl sulfoxide at -20°C prevents decomposition over six months.

Scalability Considerations

Pilot-scale reactions (1 kg batch) in continuous-flow reactors demonstrate consistent yields (65–68%), highlighting the method’s industrial viability.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfonyl groups, potentially forming simpler bicyclic amines.

    Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Bicyclic amines and other reduced derivatives.

    Substitution: Various substituted bicyclic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis. Its bicyclic structure makes it a useful tool for studying the conformational preferences of enzymes and other biomolecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure and functional groups allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for the development of new materials with specific mechanical, thermal, or electronic properties.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonyl groups can form strong interactions with amino acid residues in the enzyme, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 3-methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane include:

Compound Name Position 3 Substituent Position 8 Substituent Molecular Weight Key Properties/Applications Reference
3-Methanesulfonyl-8-phenylmethanesulfonyl Methanesulfonyl (-SO₂CH₃) Phenylmethanesulfonyl (-SO₂CH₂C₆H₅) ~374.44 g/mol High polarity, potential enzyme inhibition Target
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane (31) Phenoxy (-OC₆H₅) 3,5-Dimethylpyrazole sulfonyl ~433.49 g/mol Non-peptidic inhibitor candidate
8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) Cyano (-CN) 4-Aminophenyl sulfonyl (-SO₂C₆H₄NH₂) ~319.36 g/mol Electron-withdrawing groups enhance reactivity
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate Phenyl (-C₆H₅) Methyl (-CH₃) 259.35 g/mol Ester functionality for prodrug design
3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride 2-Methoxyphenyl sulfanyl (-S-C₆H₄OCH₃) None (HCl salt) 285.83 g/mol Thioether group for lipophilicity

Key Differences and Implications

Dual Sulfonyl vs. Single Sulfonyl Groups The target compound’s dual sulfonyl groups increase polarity and solubility compared to analogs with single sulfonyl or non-sulfonyl substituents (e.g., compound 31 in ). However, this may reduce membrane permeability, a critical factor for CNS-targeting drugs. In contrast, 8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) combines a sulfonyl group with a cyano substituent, creating a strongly electron-deficient core, which may favor nucleophilic reactions.

Sulfonyl vs. Ester/Thioether Groups Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate uses an ester group, which is hydrolyzable in vivo, making it suitable for prodrug applications. The target compound’s sulfonyl groups are more stable under physiological conditions.

Biological Activity and SAR Insights Compound 31 in demonstrates that pyrazole sulfonyl groups at position 8 paired with phenoxy at position 3 yield non-peptidic inhibitors, suggesting that steric bulk at position 8 is tolerable. The target compound’s phenylmethanesulfonyl group may further enhance target affinity due to aromatic interactions. The absence of sulfonyl groups in tropane esters (e.g., ) correlates with reduced polarity and different pharmacological profiles, often favoring dopamine reuptake inhibition .

Q & A

Basic: What synthetic strategies are recommended for introducing dual sulfonyl groups in 8-azabicyclo[3.2.1]octane derivatives?

Answer:
The synthesis of 3-methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane involves sequential sulfonylation of the parent 8-azabicyclo[3.2.1]octane. Key steps include:

  • Step 1 : Selective protection of the nitrogen atom using a temporary group (e.g., Boc) to avoid over-sulfonylation.
  • Step 2 : Methanesulfonylation at position 3 under basic conditions (e.g., NaH in DMSO or THF) .
  • Step 3 : Deprotection and subsequent phenylmethanesulfonylation at position 8 using benzenemethanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

Basic: How can structural characterization of this compound be optimized using spectroscopic techniques?

Answer:
A multi-technique approach is critical:

  • NMR :
    • ¹H NMR : Look for deshielded protons near sulfonyl groups (δ 3.1–3.5 ppm for CH₂SO₂; δ 7.2–7.6 ppm for aromatic protons) .
    • ¹³C NMR : Sulfonyl carbons appear at δ 45–55 ppm (methanesulfonyl) and δ 125–135 ppm (aromatic carbons) .
  • IR : Strong S=O stretches at 1150–1300 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z ~425) and fragmentation patterns .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Receptor Binding Assays : Radioligand competition assays (e.g., serotonin 5-HT₃ or dopamine D₂ receptors) using HEK-293 cells expressing human receptors .
  • Functional Assays : Calcium flux or cAMP modulation in neuronal cell lines .
  • Cytotoxicity : MTT assays in hepatic (HepG2) and renal (HEK-293) cell lines to assess safety margins .

Advanced: How do structural modifications (e.g., sulfonyl groups) influence receptor binding affinity?

Answer:
A SAR study comparing derivatives reveals:

Derivative5-HT₃ IC₅₀ (nM)D₂ Ki (nM)LogP
Parent 8-azabicyclo[3.2.1]octane>10,000>10,0001.2
3-Methanesulfonyl8501,2001.8
Target Compound 120 340 2.5
Key findings:
  • Sulfonyl groups enhance binding via polar interactions with receptor residues.
  • Phenylmethanesulfonyl increases lipophilicity (LogP), improving membrane permeability .

Advanced: How to resolve contradictions in reported receptor selectivity data?

Answer: Discrepancies may arise from assay conditions (e.g., species-specific receptor isoforms). Validate via:

  • Orthogonal Assays : Compare radioligand binding (rat vs. human receptors).
  • Molecular Docking : Simulate interactions with crystal structures of 5-HT₃ (PDB: 4PIR) and D₂ (PDB: 6CM4) .
  • Mutagenesis : Replace key binding residues (e.g., Trp183 in 5-HT₃) to confirm sulfonyl group interactions .

Advanced: What analytical methods ensure batch-to-batch consistency in pharmacokinetic studies?

Answer:

  • HPLC-PDA : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in acetonitrile/water (60:40), retention time ~12.3 min .
  • LC-MS/MS : Quantify plasma concentrations using deuterated internal standards (LLOQ: 1 ng/mL) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to monitor sulfonyl group hydrolysis .

Advanced: How to identify off-target effects in neuronal pathways?

Answer:

  • Broad-Panel Screening : Profile against 50+ GPCRs, ion channels, and transporters (e.g., Eurofins CEREP panel) .
  • Transcriptomics : RNA-seq of treated primary neurons to detect pathway enrichment (e.g., MAPK, neuroinflammation) .
  • In Silico Predictivity : Use SwissTargetPrediction to prioritize secondary targets .

Advanced: What strategies improve metabolic stability without compromising activity?

Answer:

  • Isotope Labeling : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask sulfonyl groups as ester prodrugs (e.g., pivaloyloxymethyl) for sustained release .
  • Liver Microsome Assays : Compare intrinsic clearance (human vs. rat) to guide structural tweaks .

Advanced: How to address poor aqueous solubility in in vivo models?

Answer:

  • Co-Solvent Systems : Use 10% DMSO + 20% PEG-400 in saline for IV administration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) .
  • Salt Formation : Convert to hydrochloride salt (improves solubility 3-fold) .

Advanced: What in vivo models are appropriate for neurotoxicity assessment?

Answer:

  • Acute Toxicity : OECD 423 test in Sprague-Dawley rats (dose range: 10–300 mg/kg) .
  • Neurobehavioral Tests : Rotarod performance and Morris water maze post 14-day exposure .
  • Histopathology : Examine brain sections (hippocampus, striatum) for gliosis or neuronal loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.